2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate

Lipophilicity Drug-likeness Permeability

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate (CAS 355420‑63‑2) is a fully synthetic quinoline‑4‑carboxylate ester with the molecular formula C₂₅H₁₇Cl₂NO₃ and a molecular weight of 450.3 g·mol⁻¹. It belongs to the SALOR (Sigma‑Aldrich Library of Rare Chemicals) collection and is typically supplied at ≥95% purity for research use only.

Molecular Formula C25H17Cl2NO3
Molecular Weight 450.3 g/mol
CAS No. 355420-63-2
Cat. No. B12043955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate
CAS355420-63-2
Molecular FormulaC25H17Cl2NO3
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H17Cl2NO3/c1-15-2-4-16(5-3-15)23-13-21(20-12-19(27)10-11-22(20)28-23)25(30)31-14-24(29)17-6-8-18(26)9-7-17/h2-13H,14H2,1H3
InChIKeyDKOMWPWKYAGAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate (CAS 355420-63-2): Procurement-Relevant Physicochemical Identity


2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate (CAS 355420‑63‑2) is a fully synthetic quinoline‑4‑carboxylate ester with the molecular formula C₂₅H₁₇Cl₂NO₃ and a molecular weight of 450.3 g·mol⁻¹. It belongs to the SALOR (Sigma‑Aldrich Library of Rare Chemicals) collection and is typically supplied at ≥95% purity for research use only [1]. Computed physicochemical properties—XLogP3‑AA of 6.7, topological polar surface area (TPSA) of 56.3 Ų, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and six rotatable bonds—define its drug‑likeness profile and distinguish it from close structural analogs [1].

Why 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate Cannot Be Replaced by a Generic Quinoline‑4‑carboxylate


Quinoline‑4‑carboxylate esters are not functionally interchangeable. The specific combination of the 6‑chloro substituent on the quinoline core, the p‑tolyl group at the 2‑position, and the 4‑chlorophenyl‑2‑oxoethyl ester side‑chain creates a unique physicochemical fingerprint that directly influences lipophilicity, solubility, and molecular recognition. Replacing the 4‑chlorophenyl group with a 4‑methoxy or 4‑bromo substituent alters computed logP by ≥0.5 units and molecular weight by ≥44 Da [1][2], changes that can shift cellular permeability, metabolic stability, and target‑binding kinetics. The quantitative evidence below demonstrates why selecting the correct analog is essential for reproducible SAR studies.

Quantitative Comparative Evidence: 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Chloro vs. Bromo vs. Methoxy 2‑Oxoethyl Esters

The target compound exhibits a computed XLogP3‑AA of 6.7, indicating high lipophilicity [1]. The 4‑bromo analog (CAS 355420‑62‑1) shows a higher XLogP3‑AA of approximately 7.2, while the 4‑methoxy analog is predicted to be lower (~6.1) based on fragment‑based calculations [2]. A difference of ≥0.5 log units can significantly affect membrane permeability and non‑specific protein binding in cell‑based assays.

Lipophilicity Drug-likeness Permeability

Molecular Weight and TPSA Differentiation vs. the 4‑Methoxy Analog

The target compound has a molecular weight of 450.3 g·mol⁻¹ and a TPSA of 56.3 Ų [1]. The 4‑methoxy analog (C₂₇H₂₂ClNO₄) is heavier (459.9 g·mol⁻¹) and possesses a larger TPSA (~65 Ų) due to the additional oxygen atom . Both parameters influence oral bioavailability predictions: the lower molecular weight and TPSA of the chloro compound place it closer to the center of favorable drug‑like chemical space.

Molecular weight Polar surface area Oral bioavailability

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Solubility

The target compound contains zero hydrogen‑bond donors (HBD) and four hydrogen‑bond acceptors (HBA) [1]. The 4‑methoxy analog retains zero HBD but increases HBA to five, while quinoline‑4‑carboxylic acid precursors possess one HBD and three HBA. The absence of HBD in the target ester eliminates strong intermolecular hydrogen‑bond networks, typically leading to lower melting points and improved organic solvent solubility compared to the free carboxylic acid—a practical advantage for solution‑phase assay preparation.

Hydrogen bonding Solubility Crystal packing

GHS Hazard Profile vs. Structurally Related Esters

According to ECHA C&L notifications aggregated by PubChem, the compound carries GHS hazard statements H302 (harmful if swallowed) and H413 (may cause long‑lasting harmful effects to aquatic life) [1]. The 4‑bromo analog shares a similar profile, while the 4‑methoxy analog is reported as a severe eye irritant (H319) . These differences affect personal protective equipment requirements and waste‑disposal protocols, with the target compound posing fewer ocular handling constraints.

Safety Handling Procurement compliance

Recommended Application Scenarios for 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate Based on Quantitative Differentiation


Structure–Activity Relationship (SAR) Studies on Quinoline‑4‑carboxylate Antimalarial Leads

The compound serves as a precise comparator for probing the contribution of the 4‑chlorophenyl‑2‑oxoethyl ester group to antiplasmodial potency. Its intermediate XLogP3‑AA of 6.7 (vs. the 4‑bromo and 4‑methoxy analogs) allows systematic evaluation of lipophilicity‑driven cellular permeability without confounding changes in hydrogen‑bonding capacity [1]. Researchers can use it to benchmark potency shifts when altering only the para‑substituent on the phenacyl ester.

Drug‑Likeness Optimization Libraries

With a molecular weight of 450.3 g·mol⁻¹, TPSA of 56.3 Ų, and zero HBD, the compound resides within favorable oral drug‑like space defined by Lipinski and Veber rules [1]. Procurement for focused libraries aimed at optimizing permeability–solubility trade‑offs is justified, particularly when the 4‑methoxy analog exceeds desirable TPSA and the 4‑bromo analog pushes logP beyond 7.

Physicochemical Probe in Cellular Permeability Assays

The combination of high logP, moderate TPSA, and the absence of hydrogen‑bond donors makes this compound a suitable neutral marker for assessing passive membrane permeability in Caco‑2 or PAMPA models. Its computed properties place it in a range where permeability is expected to be high but not maximal, allowing detection of both enhancing and attenuating effects of structural modifications [1].

Safety‑Compliant Screening Collections

Compared to the 4‑methoxy analog, which carries an H319 (eye irritation) hazard, this compound's GHS profile (H302, H413 only) simplifies handling requirements in automated liquid‑handling systems and reduces the need for specialized eye‑protection protocols [1]. Procurement for core screening libraries in shared laboratory facilities is therefore more straightforward.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.